molecular formula C26H25N8NaO11S2 B1496173 Ceftobiprole medocaril sodium CAS No. 252188-71-9

Ceftobiprole medocaril sodium

Cat. No.: B1496173
CAS No.: 252188-71-9
M. Wt: 712.6 g/mol
InChI Key: MFAWUGGPPMTWPU-INRVRKGJSA-M
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Description

Ceftobiprole medocaril sodium is a fifth-generation cephalosporin prodrug hydrolyzed to its active metabolite, ceftobiprole, which exhibits broad-spectrum activity against Gram-positive (e.g., methicillin-resistant Staphylococcus aureus [MRSA], penicillin-resistant Streptococcus pneumoniae) and Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli) . Approved by the FDA in 2024, it is indicated for:

  • Staphylococcus aureus bacteremia (SAB)
  • Acute bacterial skin and skin structure infections (ABSSSIs)
  • Community-acquired bacterial pneumonia (CABP) in adults and pediatric patients ≥3 months .

Ceftobiprole’s unique structural features, including a methyl-pyrrolidone side chain at the C-3 position, enhance binding to penicillin-binding proteins (PBPs), particularly PBP2a in MRSA, conferring resistance to β-lactamases . Its dosing regimen (500 mg every 8 hours via 2-hour infusion) ensures optimal pharmacokinetic/pharmacodynamic (PK/PD) targets in critically ill patients .

Properties

CAS No.

252188-71-9

Molecular Formula

C26H25N8NaO11S2

Molecular Weight

712.6 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1/b11-6+,30-15+;/t13-,16-,22-;/m1./s1

InChI Key

MFAWUGGPPMTWPU-INRVRKGJSA-M

SMILES

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+]

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/O)/C6=NSC(=N6)N)SC4)C(=O)[O-])/C3=O.[Na+]

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+]

Other CAS No.

252188-71-9

Pictograms

Irritant; Health Hazard

Synonyms

BAL 5788
BAL-5788
BAL5788
ceftobiprole medocaril
ceftobiprole medocaril (INN)
ceftobiprole medocaril free acid
ceftobiprole medocaril sodium

Origin of Product

United States

Preparation Methods

Detailed Description of Route 4 (Preferred Industrial Method)

Route 4 is currently regarded as the most efficient and practical method for industrial-scale production of ceftobiprole medocaril sodium due to its simplicity, cost-effectiveness, and environmental benefits.

Stepwise Process:

  • Amidation Reaction:

    • (6R,7R)-7-amino-3-chloromethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Part A) reacts with (Z)-2-(5-amino-thiadiazol-3-yl)-2-oxyimino acetic acid benzene isothiazole ester (Part B) under organic base catalysis.
    • This forms intermediate (II), a 7-position functionalized cephalosporin derivative.
  • Formation of Quaternary Alkylphosphonium Salt:

    • Intermediate (II) is converted into quaternary alkylphosphonium salt (III) by reaction with triphenylphosphine in the presence of potassium iodide catalyst.
  • Wittig Reaction (Uncommon Ladder Wei Reaction):

    • Intermediate (III) undergoes a Wittig reaction with either:
      • 3'R-2,3-dioxo-1,3'-two tetramethyleneimine (Part C-1) to yield ceftobiprole (Ia), or
      • 3'R-1'-(5-methyl-2-oxo--dioxol-4-yl methoxycarbonyl)-2,3-oxo-1,3'-two tetramethyleneimine (Part C-2) to yield ceftobiprole medocaril (Ib).
    • The reaction is carried out in solvents such as methylene dichloride, trichloromethane, toluene, tetrahydrofuran, dioxane, acetonitrile, ethyl acetate, methyl ethyl ketone, methyl isobutyl ketone, or acetone.
    • Temperature range for the Wittig reaction is 0–100 °C.
  • Isolation and Purification:

    • The product is isolated and purified through crystallization or chromatography as necessary.

Molar Ratios:

Product Intermediate (III) : Part C Molar Ratio
Ceftobiprole (Ia) 1 : 1.1–1.3 (preferably 1 : 1.1–1.3)
Ceftobiprole Medocaril (Ib) 1 : 1.1–1.3 (preferably 1 : 1.1–1.3)

This method avoids the need for protection/deprotection of functional groups and special oxidizing agents, reducing the number of steps and cost, while improving environmental compatibility and scalability for industrial production.

Alternative Preparation Method (WO 01/90111 and Related Patents)

Another notable preparation method involves multiple steps starting from deacetyl-7-aminocephalosporanic acid:

  • Acylation with (Z)-(5-amino--thiadiazol-3-yl)-trityloxyiminothioacetic acid S-benzothiazol-2-yl ester in N,N-dimethylformamide.
  • In situ esterification with diphenyldiazomethane in methylene chloride to form benzhydryl ester.
  • Oxidation of the aldehyde intermediate with TEMPO/NaOCl or manganese dioxide.
  • Wittig reaction at low temperatures (-80 to -70 °C) with (1'-allyloxycarbonyl-2-oxo-[1,3']bipyrrolidinyl-3-yl)-triphenylphosphonium bromide.
  • Purification by ethanol extraction, recrystallization, or chromatography.

This method is more complex, requiring isolation and purification of multiple intermediates and the use of special oxidants and low-temperature Wittig reactions, which increases production complexity and cost.

Comparative Analysis of Key Preparation Parameters

Parameter Route 1 Route 2 Route 3 Route 4 (Preferred)
Protection/Deprotection Required Required Not required Not required
Special Oxidizing Agents Required (Dess-Martin, Jones, TEMPO) Not required Required Not required
Reaction Temperature Variable Variable Low temperature (-78 °C) 0–100 °C
Number of Steps More Moderate Moderate Fewer
Industrial Suitability Moderate Moderate Moderate High
Environmental Impact Higher Moderate Higher Lower
Cost Efficiency Lower Moderate Moderate Higher

Summary of Research Findings

  • The latest industrially favorable synthesis (Route 4) provides a streamlined, environmentally friendly, and cost-effective approach to preparing this compound without the need for protecting groups or harsh oxidants.
  • The Wittig reaction under mild conditions with quaternary alkylphosphonium salt intermediates is central to this route.
  • The molar ratios and solvent choices are optimized to maximize yield and purity.
  • Earlier methods, while effective, involve more complex steps, low-temperature reactions, and special oxidants, making them less suitable for large-scale production.

Scientific Research Applications

Indications and Clinical Uses

Ceftobiprole medocaril sodium is primarily indicated for:

  • Staphylococcus aureus Bacteremia (SAB) : Including cases with right-sided infective endocarditis.
  • Acute Bacterial Skin and Skin Structure Infections (ABSSSI) : Effective in treating serious skin infections.
  • Community-Acquired Bacterial Pneumonia (CABP) : Approved for use in both adults and pediatric patients aged three months and older.

In Canada, it is also indicated for hospital-acquired pneumonia (HAP), excluding ventilator-associated pneumonia (VAP) .

3.1. Clinical Trial Outcomes

A series of clinical trials have demonstrated the efficacy of this compound across various infections:

  • Bacteremia : In a study, treatment success rates were reported at 69.8% for bacteremia cases treated with ceftobiprole compared to 68.7% in comparator groups .
  • ABSSSI : The success rate was notably higher at 91.3% for ceftobiprole-treated patients versus 88.1% for those receiving standard treatments .
  • CABP : Similar efficacy was observed, with success rates around 86.6% compared to 87.4% in the control group .

3.2. Animal Model Studies

Recent research has explored the use of ceftobiprole medocaril as a post-exposure treatment for pneumonic tularemia in animal models. In Fischer 344 rats, a survival rate of 92% was observed after treatment with ceftobiprole, comparable to that of levofloxacin-treated groups . This highlights its potential as a medical countermeasure against biothreat agents.

Safety Profile

This compound has generally been well-tolerated, with gastrointestinal side effects being the most commonly reported adverse events . Serious hypersensitivity reactions, including anaphylaxis, have been documented but are rare .

Dosage and Administration

The recommended dosing regimen varies based on the type of infection:

  • SAB : 667 mg IV every 6 hours for the first eight days, followed by every 8 hours thereafter.
  • ABSSSI : 667 mg IV every 8 hours for a duration of 5 to 14 days.
  • CABP : Similar dosing as ABSSSI .

Comparative Analysis with Other Antibiotics

Ceftobiprole's performance was compared with other antibiotics in clinical settings:

Infection TypeCeftobiprole Success RateComparator Success Rate
Bacteremia69.8%68.7%
ABSSSI91.3%88.1%
CABP86.6%87.4%

This table illustrates that ceftobiprole holds its own against established treatments, particularly in ABSSSI cases where it shows superior efficacy .

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of serious bacterial infections, particularly those caused by resistant organisms like MRSA. Its broad-spectrum activity and favorable safety profile make it a valuable option in clinical practice.

Future research should focus on further delineating its effectiveness in HAP and VAP populations and exploring its potential in pediatric patients and other high-risk groups.

Mechanism of Action

The mechanism of action of BAL5788 (sodium) involves its conversion to ceftobiprole, which then binds to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death. The molecular targets include PBPs, which are essential for bacterial cell wall integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Ceftobiprole differs from other cephalosporins in its ability to bind MRSA-specific PBP2a while retaining activity against Gram-negative PBPs. Key structural comparisons include:

Compound Key Structural Features Mechanistic Advantages
Ceftobiprole Methyl-pyrrolidone side chain at C-3; 1,2,4-thiadiazole moiety Binds PBP2a (MRSA), PBP2x (penicillin-resistant S. pneumoniae), and Gram-negative PBPs
Ceftaroline fosamil Oxime group; lacks methyl-pyrrolidone Binds PBP2a but less potent against Gram-negatives (e.g., limited P. aeruginosa coverage)
Ceftazidime/avibactam Cephalosporin + β-lactamase inhibitor Targets ESBL-producing Enterobacterales but lacks MRSA activity

Spectrum of Activity

Ceftobiprole’s spectrum bridges gaps between older cephalosporins and MRSA-targeted therapies:

Pathogen Ceftobiprole Ceftaroline Vancomycin Ceftazidime/avibactam
MRSA +++ (MIC90: 2 µg/mL) +++ +++
P. aeruginosa ++ ++
ESBL-producing Enterobacterales +++
Streptococcus pneumoniae +++ +++

Clinical Efficacy

Ceftobiprole demonstrated non-inferiority to comparator antibiotics in pivotal trials:

Infection Type Trial (NCT ID) Ceftobiprole Success Rate Comparator Success Rate Reference
SAB NCT03138733 69.8% 68.7% (daptomycin + aztreonam)
ABSSSI NCT03137173 91.3% 88.1% (vancomycin + aztreonam)
CABP NCT00326287 76.4% 29.3% (ceftriaxone ± linezolid)*
HAP (non-VAP) NCT00229008 77.3% 76.5% (ceftazidime + linezolid)

Note: Discrepancies exist in CABP trial data. Another analysis reported 86.6% vs. 87.4% clinical cure rates, suggesting variability in trial design or patient populations .

Pharmacokinetic and Pharmacodynamic Considerations

Ceftobiprole achieves high tissue penetration (e.g., lung epithelial lining fluid) and maintains >60% fT > MIC against pathogens with MICs ≤2 µg/mL . Comparators like ceftaroline require more frequent dosing for similar PK/PD targets .

Discussion

Ceftobiprole’s dual Gram-positive/Gram-negative activity positions it as a monotherapy alternative to combination regimens (e.g., vancomycin + ceftazidime) . However, limitations include:

  • Inferiority in ventilator-associated pneumonia (VAP) .
  • Limited data in pediatric populations (excluding CABP) .
  • Potential for resistance in ESBL-producing Gram-negatives .

Q & A

Q. Table 1. Key PK Parameters of Ceftobiprole in Preclinical Models

SpeciesDose (mg/kg)Cmax (µg/mL)AUC0-24 (µg·h/mL)T1/2 (h)Reference
Mouse2045.22101.8
Human500 mg IV68.43253.1

Q. Table 2. Clinical Trial Outcomes for Ceftobiprole in CABP

Trial IDClinical Cure Rate (Ceftobiprole vs. Comparator)Key Limitations
NCT0032628776.4% vs. 29.3% (Ceftriaxone + Linezolid)Exclusion of ventilator-associated pneumonia
NCT03439124Comparable efficacy in pediatric patientsSmall sample size (n=138)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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